Ala-asparagine, commonly referred to as Ala-Asn, is a dipeptide composed of the amino acids alanine and asparagine linked by a peptide bond. This compound is significant in various biological processes and has garnered attention for its potential applications in biotechnology and medicine.
Ala-Asn can be synthesized through various methods, including enzymatic reactions and chemical synthesis. It can also be derived from the hydrolysis of proteins that contain these amino acids. Natural sources include dietary proteins, where it may be present in small quantities.
Ala-Asn falls under the classification of peptides, specifically as a dipeptide. It is categorized based on its amino acid composition and the sequence in which the amino acids are linked.
The synthesis of Ala-Asn can be achieved through two primary methods: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS).
In SPPS, a common strategy involves using Fmoc (9-fluorenylmethyloxycarbonyl) protection for amino acids. The process typically includes:
The molecular structure of Ala-Asn consists of an alanine residue linked to an asparagine residue via a peptide bond. The general formula can be represented as .
The molecular weight of Ala-Asn is approximately 158.16 g/mol. The structure features:
Ala-Asn can undergo various chemical reactions typical of peptides, including hydrolysis, which breaks down the peptide bond into its constituent amino acids.
In aqueous solutions, Ala-Asn may hydrolyze under acidic or basic conditions, resulting in alanine and asparagine. Additionally, it can participate in reactions such as:
The mechanism of action for Ala-Asn primarily involves its role in protein synthesis and cellular metabolism. As a dipeptide, it may influence protein folding and stability.
Research indicates that dipeptides like Ala-Asn can enhance nutrient absorption and bioavailability in biological systems, potentially acting as signaling molecules that modulate metabolic pathways.
Relevant data indicate that dipeptides like Ala-Asn exhibit antioxidant properties, which may contribute to their biological functions.
Ala-Asn has several applications in scientific research and biotechnology:
The dipeptide Ala-Asn can be synthesized through ribosomal or nonribosomal pathways, each with distinct biochemical mechanisms. In the ribosomal pathway, mRNA templates direct the sequential incorporation of amino acids during translation. Ala and Asn are activated as aminoacyl-tRNAs by their respective aminoacyl-tRNA synthetases (aaRSs) and delivered to the ribosome, where peptidyl transferase catalyzes nucleophilic attack by the α-amino group of Asn on the carbonyl carbon of Ala-tRNA, forming a peptide bond [1] [5]. This process ensures high fidelity through codon-anticodon matching and proofreading domains in aaRSs but is limited to proteinogenic amino acids.
Conversely, nonribosomal peptide synthesis (NRPS) employs modular mega-enzyme complexes. Each module contains adenylation (A), thiolation (T), and condensation (C) domains. The A domain selectively activates Ala or Asn as aminoacyl-AMP, which is covalently tethered to the phosphopantetheinyl cofactor of the T domain. The C domain then catalyzes peptide bond formation between the Ala-loaded T domain and the Asn-loaded downstream module via thioesterification [1] [8]. NRPS pathways accommodate nonproteinogenic amino acids and enable D-amino acid incorporation but are genetically cumbersome to engineer.
Table 1: Key Features of Ribosomal vs. Nonribosomal Ala-Asn Synthesis
Feature | Ribosomal Pathway | Nonribosomal Pathway (NRPS) |
---|---|---|
Activation Mechanism | Aminoacyl-tRNA synthesis by aaRSs | Adenylation domains (A domains) |
Carrier System | tRNA molecules | Phosphopantetheinyl-T domains (PCP domains) |
Catalytic Site | Ribosomal peptidyl transferase center | Condensation domains (C domains) |
Substrate Flexibility | Restricted to 20 proteinogenic amino acids | Broad (includes D-amino acids, hydroxy acids) |
Proofreading | aaRS editing domains + ribosomal fidelity | Limited |
Aminopeptidases (APs) hydrolyze N-terminal amino acids from peptides and exhibit strict substrate specificity. Ala-Asn degradation is primarily mediated by aminopeptidase N (APN), which cleaves Ala from Ala-Asn due to its preference for N-terminal alanine. APN's S1 pocket accommodates small hydrophobic residues (Ala, Leu) via hydrophobic walls formed by residues like Met349, Ala346, and Phe467 in porcine APN. Polar residues (e.g., Asn) are disfavored at the P1 position due to the absence of stabilizing interactions [6] [10].
Dipeptidyl peptidases (DPPs), such as DPP-IV, sequentially cleave dipeptides from peptide N-termini. DPP-IV processes substrates with Pro or Ala at the P1 position, making Ala-Asn a potential substrate. Structural studies reveal that DPP-IV's catalytic site requires a free N-terminal amine and a small residue at P1 for optimal binding, with the P1′ residue (e.g., Asn) influencing turnover via hydrogen bonding [4]. Mutagenesis of Bacillus subtilis aminopeptidase (BSAP) at position Ile387 to Ala or Ser enabled hydrolysis of noncognate substrates like Phe-Asn, demonstrating how single residues modulate specificity [10].
Kinetic studies of Ala-Asn biosynthesis in Bacillus and Streptomyces species reveal rate-limiting steps governed by Michaelis-Menten parameters. In Bacillus subtilis, the SerRS-like paralog Mocibob ligase activates Ala and transfers it to a carrier protein (CP) with a Kcat of 26.3 s⁻¹ and Km of 3.86 mM for Ala-ATP. Subsequent condensation with Asn by a C domain exhibits positive cooperativity (Hill coefficient = 1.8), suggesting allosteric regulation [5] [10].
A proposed kinetic model for Ala-Asn synthesis includes:
Table 2: Kinetic Parameters of Engineered Aminopeptidases for Ala-Asn Synthesis
Enzyme Variant | Mutation Site | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Primary Substrate Change |
---|---|---|---|---|---|
Wild-type BSAP | None | 2.52 (Leu-pNA) | 70.66 | 28.1 | Leu/Ala preference |
N385L BSAP | Asn385 → Leu | 1.78 (Leu-pNA) | 52.58 | 29.5 | Enhanced Lys/Ile hydrolysis |
I387A BSAP | Ile387 → Ala | 4.08 (Phe-pNA) | 7.54 | 1.85 | New Phe hydrolysis activity |
RiPP engineering (Ribosomally synthesized and post-translationally modified peptides) exploits the flexibility of ribosomal synthesis to produce Ala-Asn-containing peptides. The core peptide sequence (e.g., Leu-Ala-Asn-Ala-Lys) is genetically encoded within a precursor peptide, and promiscuous modifying enzymes generate nonproteinogenic features. For example, lanthipeptide synthetases can dehydrate Ser/Thr residues adjacent to Ala-Asn motifs, enabling cyclization [1]. E. coli expression systems co-expressing the precursor peptide scap1 (encoding Leu-Ala-Asn-Ala-Lys) and phosphopantetheinyl transferase achieve yields of 15–20 mg/L after HPLC purification [9].
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry enables direct Ala-Asn dipeptide production. Key challenges include:
Optimized SPPS protocols yield Ala-Asn-containing pentapeptides (e.g., SCAP1) with 8.28% overall yield and >95% purity [9].
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